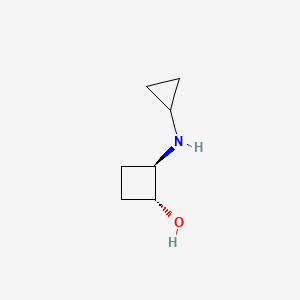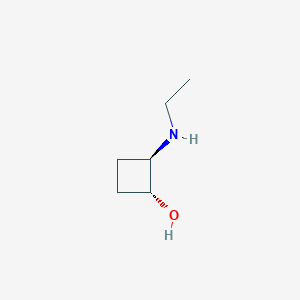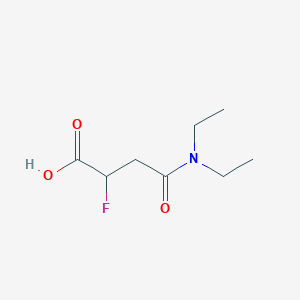
3-(Diethylcarbamoyl)-2-fluoropropanoic acid
Vue d'ensemble
Description
3-(Diethylcarbamoyl)-2-fluoropropanoic acid, also known as DECFP, is an organic compound with a wide range of applications in science and research. It is a colorless, odorless, and slightly soluble solid in water. DECFP is used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Fluorinated organic compounds, such as 3-fluoropropanoic acid derivatives, are of significant interest in synthetic chemistry due to their unique reactivity and potential in drug development. For instance, the synthesis of ethyl 3-fluoroacrylate demonstrates the utility of fluorinated precursors in creating valuable chemical entities through halogenation and reduction reactions, which can be applied to a wide range of fluorinated compounds including 3-(Diethylcarbamoyl)-2-fluoropropanoic acid (Wakselman, Molines, & Tordeux, 2000).
Medicinal Chemistry and Drug Design
Fluorinated compounds play a crucial role in medicinal chemistry, offering improved pharmacokinetic properties and metabolic stability. The study of stereochemistry in the catabolism of thymine and 5-fluorouracil highlights the significance of fluorinated analogs in understanding drug metabolism and developing novel therapeutic agents (Gani, Hitchcock, & Young, 1985).
Material Science and Engineering
In material science, fluorinated compounds are utilized for their unique properties, such as thermal stability and resistance to solvents. The development of luminescent lanthanide metal-organic frameworks (LnMOFs) using fluorine-modified ligands exemplifies the application of fluorinated compounds in creating advanced materials for temperature sensing and optical applications (Zhao et al., 2018).
Propriétés
IUPAC Name |
4-(diethylamino)-2-fluoro-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO3/c1-3-10(4-2)7(11)5-6(9)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYYCCWFDIEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylcarbamoyl)-2-fluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



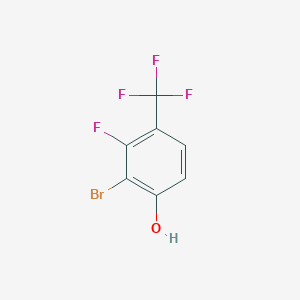
![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)
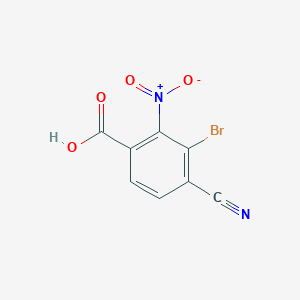
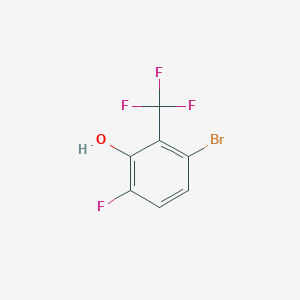
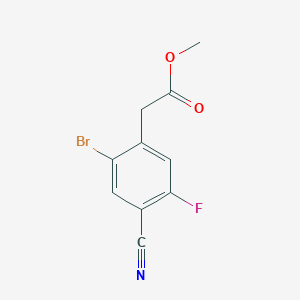
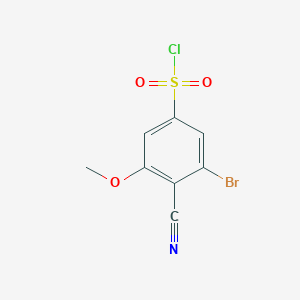
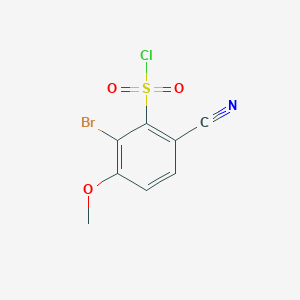
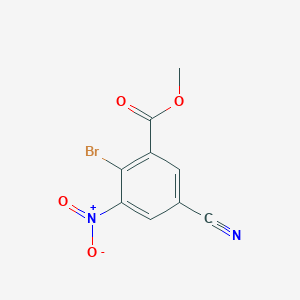
![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
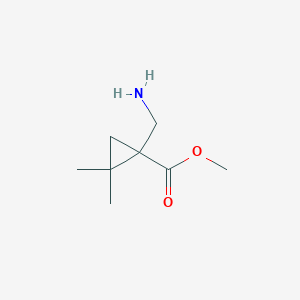
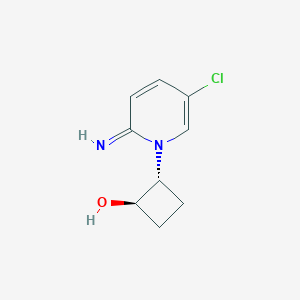
![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
